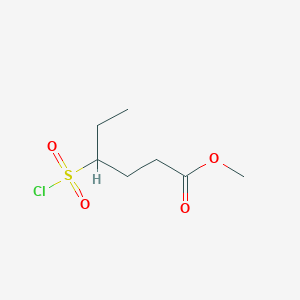![molecular formula C18H28N4O B2681807 1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone CAS No. 866017-88-1](/img/structure/B2681807.png)
1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone, hereafter referred to as 1-AAM, is a synthetic organic compound with a wide range of applications in the medical and pharmaceutical industries. It is used as a building block for the synthesis of drugs and other pharmaceuticals, as well as for the development of new therapeutic agents. 1-AAM is also used in the synthesis of a variety of other compounds, including 1-azepanyl-4-methyl-5-pyrimidinyl-2-thioxo-1-oxide (1-ATO) and 1-azepanyl-4-methyl-5-pyrimidinyl-2-thioxo-1-imidazoline (1-ATI).
Aplicaciones Científicas De Investigación
Activation of Pyrimidinone Derivatives
One study discusses the activation of electron-deficient heterocyclic compounds, such as 1-methyl-5-nitro-2-pyrimidinone, through aminolysis to afford azadienamines used as unique bidentate ligands. This process highlights the use of pyrimidinone derivatives in synthesizing polyfunctionalized compounds, indicating potential synthetic utility in creating complex heterocyclic structures (Nishiwaki et al., 2018).
Novel PET Agents for Parkinson's Disease
Another research focuses on the synthesis of a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. While the structure of "1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone" is not directly related, the methodologies used for synthesizing and analyzing these complex molecules could be relevant for exploring the biological applications of the compound (Wang et al., 2017).
Crystal Structure Analysis
Research on the crystal structure of related compounds provides insights into the molecular geometry and potential interactions of complex heterocyclic compounds. Understanding the crystal structure can be critical for applications in material science and drug design (Toze et al., 2015).
Mechanistic Studies in Organic Synthesis
Studies on the rearrangement of azetidinones and the synthesis of pyrrolopyrimidine derivatives through specific reactions demonstrate the synthetic versatility of nitrogen-containing heterocycles. These findings could provide a foundation for developing new synthetic routes or applications for similar compounds (Dejaegher & de Kimpe, 2004).
Propiedades
IUPAC Name |
azepan-1-yl-[2-(azepan-1-yl)-4-methylpyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-15-16(17(23)21-10-6-2-3-7-11-21)14-19-18(20-15)22-12-8-4-5-9-13-22/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVUIBFLYSPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCCCC2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)


![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)



![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)

![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)
![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2681746.png)
